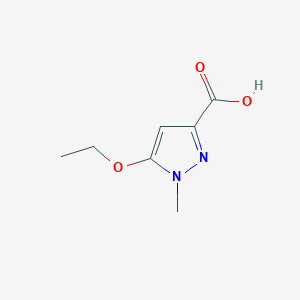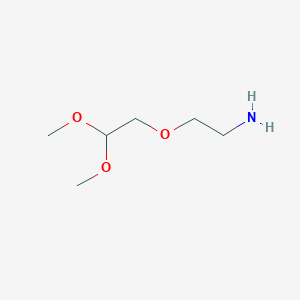![molecular formula C9H8FN3O B1442002 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine CAS No. 1260777-27-2](/img/structure/B1442002.png)
5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
Vue d'ensemble
Description
5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine (5-FPMA) is a synthetic compound that can be used in a variety of scientific research applications. It is a heterocyclic aromatic amine, meaning it is composed of a nitrogen atom, a carbon atom, and a ring structure consisting of three other atoms. 5-FPMA has been used for its ability to bind with certain proteins and peptides, making it a useful tool for studying the structure and function of these molecules. In addition, 5-FPMA has been studied for its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities : Research has shown the successful synthesis of related 1,2,4-oxadiazole derivatives, which have demonstrated good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Photochemistry and Synthesis of Fluorinated Structures : Studies have explored the photochemistry of fluorinated 1,2,4-oxadiazoles, leading to the synthesis of fluorinated heterocycles. This research emphasizes the photoreactivity of fluorinated oxadiazoles and their applications in synthesizing target fluorinated structures (Pace et al., 2004).
Molecular Rearrangements and Formation of 1,2,4-Triazoles : Investigations into the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles have led to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, highlighting the compound's potential in chemical synthesis and molecular rearrangements (Buscemi et al., 1996).
Generalized Synthesis of Oxadiazoles : A generalized synthesis approach for 3-amino-5-aryl-, 3-amino-5-polyfluorophenyl-, and 3-amino-5-alkyl-1,2,4-oxadiazoles has been developed, providing a pathway for creating various substituted 1,2,4-oxadiazoles (Medici et al., 2002).
Liquid Crystalline Properties : Research has also been conducted on the liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds, which could have implications for materials science and engineering (Zhu et al., 2009).
Antimicrobial and Anticancer Agents : Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine has shown potential as both antimicrobial and anticancer agents, with certain derivatives demonstrating selectivity towards specific cancer cell lines (Ahsan & Shastri, 2015).
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPDMJKXUYUWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)
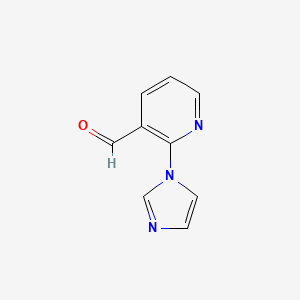
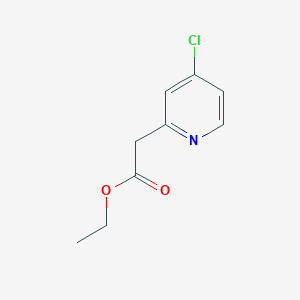
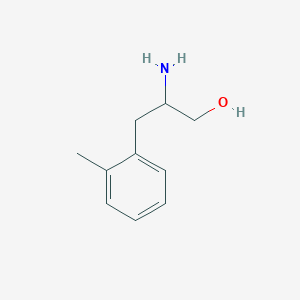


![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)
![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)
![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)

